PI3K-β is a critical enzyme in the phosphatidylinositol-3-kinase (PI3K) family, playing a role in various cellular processes, including growth, proliferation, and survival. Research has shown that PI3K-β is often hyperactivated in cancer and other diseases. [Source: VWR, "SAR-260301 ≥98% (by HPLC)"()] SAR260301 acts as a potent and selective inhibitor of PI3K-β, meaning it binds specifically to this enzyme isoform and reduces its activity. Studies have demonstrated that SAR260301 has an IC₅₀ (half maximal inhibitory concentration) of 52 nM for PI3K-β, indicating high potency. [Source: VWR, "SAR-260301 ≥98% (by HPLC)"()] This specific inhibition offers potential advantages over targeting the broader PI3K family, which can lead to unwanted side effects.
Beyond its inhibitory activity, SAR260301 exhibits improved physicochemical and in vitro pharmacokinetic properties compared to other PI3K inhibitors. These properties are crucial for drug development, as they influence factors like absorption, distribution, metabolism, and excretion within the body. Research suggests that SAR260301 possesses favorable characteristics for potential drug development. [Source: VWR, "SAR-260301 ≥98% (by HPLC)"()]
(S)-2-(2-(2-Methylindolin-1-yl)-2-oxoethyl)-6-morpholinopyrimidin-4(3H)-one, commonly referred to as SAR260301, is a synthetic compound with a complex chemical structure. Its molecular formula is C19H22N4O3, and it has a molecular weight of approximately 354.40 g/mol. The compound features a pyrimidinone core, which is substituted with a morpholine ring and an indoline moiety, contributing to its unique properties and biological activities .
The mechanism of action of (S)-2-(2-(2-Methylindolin-1-yl)-2-oxoethyl)-6-morpholinopyrimidin-4(3H)-one has not been extensively investigated in scientific research. However, based on its structural features, it could potentially interact with biological targets containing complementary functional groups. The indole ring system is known to be present in many bioactive molecules, and the morpholinyl group can participate in hydrogen bonding interactions []. Further research is needed to elucidate its specific mechanism of action.
The compound primarily acts as an inhibitor of the Class I phosphatidylinositol 3-kinase beta isoform (PI3Kβ). It selectively inhibits PI3Kβ kinase activity within the PI3K/Akt/mTOR signaling pathway, which is crucial for various cellular processes including growth, proliferation, and survival. This inhibition can lead to apoptosis in cancer cells, making it a potential therapeutic agent in oncology .
SAR260301 exhibits significant antineoplastic activity due to its role as a PI3Kβ inhibitor. Studies indicate that it has an IC50 value of 52 nM for this isoform, demonstrating potent inhibitory effects on cancer cell lines. The compound's ability to induce apoptosis and inhibit cell growth positions it as a candidate for cancer treatment, particularly in myeloproliferative neoplasms .
The synthesis of (S)-2-(2-(2-Methylindolin-1-yl)-2-oxoethyl)-6-morpholinopyrimidin-4(3H)-one involves several steps:
These steps may vary based on specific laboratory protocols and desired yields .
Due to its biological activity as a PI3Kβ inhibitor, SAR260301 has potential applications in:
Its selectivity for PI3Kβ makes it particularly valuable in research settings focused on targeted cancer therapies .
Interaction studies have shown that SAR260301 selectively binds to the PI3Kβ isoform without significantly affecting other isoforms of PI3K. This selectivity is crucial for minimizing side effects associated with broader-spectrum inhibitors. Further studies are ongoing to understand the full spectrum of interactions at the molecular level, including potential off-target effects and synergistic interactions with other therapeutic agents .
Several compounds share structural or functional similarities with (S)-2-(2-(2-Methylindolin-1-yl)-2-oxoethyl)-6-morpholinopyrimidin-4(3H)-one:
| Compound Name | Structure | Activity |
|---|---|---|
| (S)-2-(2-(2-Methylindolin-1-yl)-2-oxoethyl)-6-morpholinopyrimidin-4(3H)-one | Structure | PI3Kβ Inhibitor |
| 2-[2-(2-Methylindolin-1-yl)-2-oxoethyl]-6-morpholinopyrimidin-4-one | Similar structure but lacks specific functional groups | Less potent |
| (R)-6-morpholino-4-pyrimidinone derivatives | Different substituents on pyrimidine | Broad-spectrum kinase inhibitors |
The uniqueness of SAR260301 lies in its specific inhibition of PI3Kβ, which is critical for certain cancer pathways, setting it apart from other similar compounds that may target multiple kinases or lack specificity .
(S)-2-(2-(2-Methylindolin-1-yl)-2-oxoethyl)-6-morpholinopyrimidin-4(3H)-one represents a complex heterocyclic compound characterized by the integration of three distinct ring systems: an indoline moiety, a pyrimidinone core, and a morpholine substituent [1] [4] [5]. The compound possesses a molecular formula of C₁₉H₂₂N₄O₃ with a molecular weight of 354.40 grams per mole, and is registered under the Chemical Abstracts Service number 1260612-13-2 [1] [4]. The molecular structure exhibits white solid powder appearance under standard conditions, with commercial preparations typically achieving purity levels of at least 95% [4] [5].
| Parameter | Value |
|---|---|
| Chemical Name | (S)-2-(2-(2-Methylindolin-1-yl)-2-oxoethyl)-6-morpholinopyrimidin-4(3H)-one |
| IUPAC Name | 2-[2-[(2S)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-4-morpholin-4-yl-1H-pyrimidin-6-one |
| CAS Number | 1260612-13-2 |
| MDL Number | MFCD27987912 |
| Molecular Formula | C₁₉H₂₂N₄O₃ |
| Molecular Weight (g/mol) | 354.40 |
| Purity (Commercial) | ≥95% |
| Appearance | White solid powder |
| Storage Temperature | 2-8°C |
The molecular architecture encompasses several distinct functional groups that contribute to the compound's overall chemical behavior and properties [1] [4]. The indoline segment contains a 2-methylindolin-1-yl moiety with the methyl substituent positioned at the C-2 carbon in the S-configuration [4] [5]. This indoline unit connects to the central molecular framework through an amide linkage, specifically a 2-oxoethyl bridge that provides structural flexibility while maintaining conjugation [1] [4].
The pyrimidinone core represents the central heterocyclic component, exhibiting aromatic character with nitrogen atoms positioned at the 1 and 3 positions of the six-membered ring [32] [34]. The morpholine substituent attaches to the C-6 position of the pyrimidine ring, contributing additional conformational complexity through its saturated six-membered ring structure containing both nitrogen and oxygen heteroatoms [29] [30].
| Functional Group | Location | Chemical Formula | Stereochemistry |
|---|---|---|---|
| Indoline | 2-Methylindolin-1-yl moiety | C₉H₁₀N | S-configuration at C-2 |
| Pyrimidinone | 6-Morpholinopyrimidin-4(3H)-one core | C₄H₃N₂O | Planar aromatic |
| Morpholine | Attached to pyrimidine C-6 | C₄H₈NO | Chair conformation |
| Ketone (Amide) | Connecting indoline to pyrimidine | C=O | Planar |
| Methyl Substituent | C-2 of indoline ring | CH₃ | Equatorial position |
| Methylene Linker | Between ketone and pyrimidine | CH₂ | Flexible |
The compound's structural identity can be precisely defined through various chemical descriptors and notation systems [1] [4] [5]. The Simplified Molecular Input Line Entry System representation captures the stereochemical information through the notation O=C1NC(CC(N2C@@HCC3=C2C=CC=C3)=O)=NC(N4CCOCC4)=C1, where the @@H designation specifically indicates the S-configuration at the indoline C-2 position [4]. The International Chemical Identifier provides a standardized representation that includes full stereochemical specification and connectivity information [4] [5].
| Descriptor Type | Value |
|---|---|
| SMILES | O=C1NC(CC(N2C@@HCC3=C2C=CC=C3)=O)=NC(N4CCOCC4)=C1 |
| Canonical SMILES | CC1CC2=CC=CC=C2N1C(=O)CC3=NC(=CC(=O)N3)N4CCOCC4 |
| Isomeric SMILES | C[C@H]1CC2=CC=CC=C2N1C(=O)CC3=NC(=CC(=O)N3)N4CCOCC4 |
| InChI | InChI=1S/C19H22N4O3/c1-13-10-14-4-2-3-5-15(14)23(13)19(25)11-16-20-17(12-18(24)21-16)22-6-8-26-9-7-22/h2-5,12-13H,6-11H2,1H3,(H,20,21,24)/t13-/m0/s1 |
| InChI Key | UAXHPOBBKRWJGA-ZDUSSCGKSA-N |
While specific single-crystal X-ray diffraction data for (S)-2-(2-(2-Methylindolin-1-yl)-2-oxoethyl)-6-morpholinopyrimidin-4(3H)-one has not been extensively reported in the literature, conformational analysis of related morpholine-pyrimidine hybrid compounds provides valuable insights into the expected structural parameters [10] [23]. X-ray crystallographic studies of similar heterocyclic systems reveal characteristic bond lengths, angles, and conformational preferences that can be extrapolated to understand the three-dimensional architecture of this compound [11] [13] [14].
Studies on related pyrimidinone compounds demonstrate typical crystal packing arrangements stabilized by intermolecular hydrogen bonding networks and π-π stacking interactions [10] [14]. The morpholine-containing compounds generally exhibit chair conformations for the six-membered saturated ring, with nitrogen substituents preferentially adopting equatorial orientations to minimize steric repulsion [11] [29] [30].
Computational molecular dynamics simulations of structurally related compounds suggest that the morpholine ring undergoes rapid chair-chair interconversion with timescales on the order of nanoseconds [20] [25]. The indoline system exhibits restricted flexibility due to the fused aromatic ring, with the methyl substituent preferentially adopting an equatorial orientation to minimize 1,3-diaxial interactions [12] [24]. The amide linkage connecting the indoline and pyrimidine systems maintains planarity, restricting rotation around the C-N bond and contributing to the overall rigidity of the molecular framework [24] [27].
Theoretical bond length and angle analysis based on similar heterocyclic systems indicates typical sp³ hybridization for the morpholine and indoline saturated carbons, with C-N bond lengths averaging 1.47 ± 0.02 Ångströms [24] [27]. The aromatic systems exhibit characteristic sp² geometry with C-C bond lengths of 1.39 ± 0.02 Ångströms and bond angles of 120 ± 2 degrees [24] [27].
| Bond Type | Typical Bond Length (Å) | Bond Angle (°) | Hybridization |
|---|---|---|---|
| C-N (Indoline) | 1.47 ± 0.02 | 109 ± 5° (sp³) | sp³ |
| C=O (Amide) | 1.23 ± 0.02 | 120 ± 3° (sp²) | sp² |
| C-N (Morpholine) | 1.46 ± 0.02 | 109 ± 5° (sp³) | sp³ |
| C-O (Morpholine) | 1.43 ± 0.02 | 109 ± 5° (sp³) | sp³ |
| N=C (Pyrimidine) | 1.34 ± 0.02 | 120 ± 3° (sp²) | sp² |
| C-C (Aromatic) | 1.39 ± 0.02 | 120 ± 2° (sp²) | sp² |
The compound contains a single chiral center located at the C-2 position of the indoline ring system, where the methyl substituent is attached [4] [5] [21]. This stereocenter exhibits S-configuration according to Cahn-Ingold-Prelog priority rules, as indicated by the systematic name 2-[2-[(2S)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-4-morpholin-4-yl-1H-pyrimidin-6-one [4] [5]. The stereochemical assignment is unambiguous based on the priority sequence where the nitrogen atom of the indoline ring takes highest priority, followed by the fused benzene ring, the methyl group, and finally the hydrogen atom [21].
The absolute configuration at this center is critical for the compound's three-dimensional structure and potential biological activity, as enantiomers can exhibit significantly different pharmacological properties [19] [21]. The S-configuration positions the methyl group in an equatorial orientation relative to the indoline ring envelope conformation, minimizing steric interactions with the fused aromatic system [21] [24].
| Chiral Center | Configuration | Stereochemical Descriptor | Optical Activity |
|---|---|---|---|
| C-2 (Indoline) | S | (2S)-2-methyl-2,3-dihydroindol-1-yl | Active (single enantiomer) |
| N-1 (Morpholine) | Achiral (rapid inversion) | Chair conformation preferred | Inactive (achiral) |
| N-1 (Pyrimidine) | Achiral (planar) | Aromatic planar geometry | Inactive (achiral) |
| N-1 (Indoline) | Achiral (planar amide) | Amide nitrogen (planar) | Inactive (achiral) |
The determination of enantiomeric purity for compounds containing 2-methylindoline systems requires specialized analytical approaches due to the specific structural features of this chiral center [19] [21]. Chiral chromatographic methods using derivatized cyclodextrin stationary phases have proven effective for the separation and quantification of enantiomers in similar 2-methyl primary alcohol systems [19] [21]. Gas chromatographic analysis employing trifluoroacetylated cyclodextrin columns has demonstrated successful resolution of 2-methyl-1-butanol and related compounds, suggesting potential applicability to the indoline system [21].
Nuclear magnetic resonance spectroscopic methods using chiral derivatizing agents, such as Mosher's reagent or optically pure acetylated lactic acid, provide alternative approaches for enantiomeric composition determination [21]. These methods rely on the formation of diastereomeric derivatives that exhibit distinct chemical shift differences in proton nuclear magnetic resonance spectra, allowing for integration-based quantification of enantiomeric ratios [21].
The stereochemical stability of the C-2 chiral center in the indoline system is enhanced by the electron-withdrawing effect of the adjacent nitrogen atom and the conformational constraints imposed by the fused ring structure [16] [21]. Unlike simple secondary alcohols or amines, the indoline framework provides significant resistance to racemization under normal storage and handling conditions [21]. The amide linkage connecting the indoline system to the pyrimidine core further stabilizes the configuration through reduced conformational flexibility [24].
The synthesis of pyrimidone indoline amide derivatives represents a significant challenge in heterocyclic chemistry, requiring sophisticated methodologies to achieve both structural complexity and stereochemical control. The target compound (S)-2-(2-(2-Methylindolin-1-yl)-2-oxoethyl)-6-morpholinopyrimidin-4(3H)-one exemplifies this synthetic challenge through its incorporation of multiple heterocyclic motifs with defined stereochemistry [1].
Three-Step Modified Synthesis Approach
The most direct synthetic route involves a three-step modified procedure that has been optimized for the preparation of the target compound [1]. This methodology begins with the synthesis of methyl 2-(4-morpholino-6-oxo-1,6-dihydropyrimidin-2-yl)acetate through the reaction of morpholine with ethyl 3-amino-3-ethoxyacrylate hydrochloride in the presence of diisopropyl ethylamine. The reaction is conducted under nitrogen atmosphere at 95°C for 30 hours, yielding 48% of the desired intermediate as a white solid [1].
The subsequent hydrolysis step employs sodium hydroxide in tetrahydrofuran at room temperature for 48 hours, providing the sodium salt of the carboxylic acid in 51% yield. The final coupling step utilizes 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride as the coupling reagent with (S)-2-methylindoline and pyridine in dimethylformamide. This amide formation proceeds at room temperature over 48 hours, delivering the target compound in 44% yield with maintenance of stereochemical integrity [1].
Chemodivergent Synthesis from Alpha-Bromoketones
An alternative approach utilizes chemodivergent synthesis strategies starting from alpha-bromoketones and 2-aminopyridine derivatives [2]. This methodology employs iodine and tert-butyl hydroperoxide in toluene at 100°C for 2 hours, achieving yields of 79-83% for various substituted products. The reaction proceeds through a carbon-carbon bond cleavage mechanism that is promoted by the iodine-tert-butyl hydroperoxide system, offering high selectivity for amide formation over competing cyclization pathways [2].
Morpholine-Uridine Phosphoramidite Synthesis
The incorporation of morpholine functionality can be achieved through phosphoramidite chemistry, as demonstrated in nucleoside synthesis [3]. This approach involves the conversion of dialdehyde precursors to dioxime intermediates using hydroxylamine hydrochloride, followed by reduction with pyridine-borane complex. The resulting morpholino-uridine nucleoside is obtained in 46% yield and serves as a versatile intermediate for further functionalization [3].
Multicomponent Biginelli Reaction Variants
The classical Biginelli reaction has been adapted for the synthesis of pyrimidine derivatives through multicomponent condensation reactions [4]. Iridium-catalyzed protocols using PN5P-Ir-pincer complexes enable the regioselective synthesis of pyrimidines from amidines and alcohols. This sustainable approach demonstrates remarkable functional group tolerance while maintaining yields of 85-93% [4].
The development of asymmetric hydroamination methodologies represents a critical advancement in the synthesis of chiral pyrimidone derivatives, offering direct access to enantiomerically enriched products from readily available starting materials.
Copper-Catalyzed Asymmetric Hydroamination
Copper-based catalytic systems have emerged as highly effective for the asymmetric hydroamination of unactivated internal olefins [5]. The optimized protocol employs Cu(OAc)₂ in combination with (R,R)-DTBM-SEGPHOS ligand and triphenylphosphine as additive. Under these conditions, various electrophilic amines undergo hydroamination with 2-butene and related substrates, achieving enantioselectivities of 94-99% with reaction times ranging from 1-36 hours depending on substrate complexity [5] [6].
The methodology demonstrates exceptional substrate scope, accommodating both symmetrical and unsymmetrical internal olefins. Functional groups such as silyl ethers and free alcohols are well-tolerated, and the reaction can be performed on 5 millimolar scale with catalyst loading reduced to 1 mol% without detrimental effects on yield or enantioselectivity [5].
Iridium-Catalyzed Asymmetric Hydrogenation of Pyrimidines
A breakthrough in pyrimidine chemistry involves the asymmetric hydrogenation using iridium catalysts composed of [IrCl(cod)]₂, ferrocene-containing chiral diphosphine ligands (Josiphos), iodine, and ytterbium triflate [7]. This catalytic system converts various 4-substituted pyrimidines into chiral 1,4,5,6-tetrahydropyrimidines with enantioselectivities up to 99% and excellent yields. The lanthanide triflate component is crucial for achieving high enantioselectivity while simultaneously activating the heteroarene substrate [7].
Rhodium-Catalyzed Asymmetric Addition to Pyridyl Imines
The rhodium-catalyzed asymmetric addition of arylboronic acids to pyridyl imines provides another valuable approach to chiral nitrogen-containing heterocycles [8]. This methodology tolerates a range of pyridyl imines and arylboronic acids, producing chiral pyridines in good yields with enantioselectivities of 85-96%. The protective groups employed can be easily removed to deliver free amine products, enhancing the synthetic utility of this approach [8].
Quaternary Ammonium Salt-Catalyzed Kinetic Resolution
The catalytic enantioselective synthesis of 3-aryl-substituted pyrrolopyrimidines has been achieved through kinetic resolution using quaternary ammonium salt-catalyzed nucleophilic aromatic substitution [9]. This methodology provides enantiodivergent access to diverse chiral analogues with enantioselectivities ranging from 82-95%. Both enantioenriched products and starting materials can be functionalized without observed racemization, enabling the synthesis of important kinase inhibitor scaffolds [9].
The formation and optimization of morpholino-pyrimidinone linkages represents a critical aspect of synthesizing the target compound, requiring careful consideration of reaction conditions, protecting group strategies, and purification protocols.
Phosphorodiamidate Synthesis Optimization
The synthesis of morpholino oligomers through phosphorodiamidate linkage formation has been extensively optimized for pharmaceutical applications [10] [11]. Key improvements include the development of enhanced deprotection procedures for protected morpholino ring nitrogen at each coupling step. The use of doubly protected guanine morpholino subunits provides increased purified yield relative to monoprotected variants, with reduced formation of diaminopurine side products [10].
The optimization of detritylation reagents has led to significant improvements in synthesis efficiency. Alternative reagents beyond traditional dichloroacetic acid in dichloromethane have been evaluated, resulting in improved coupling yields and reduced side product formation. The methodology preferably generates morpholino oligomers in higher purity with yields exceeding those obtained using conventional ring nitrogen deprotection procedures [11].
Nucleophilic Substitution Process Optimization
Process optimization studies for pyrimidine derivative synthesis have demonstrated the importance of statistical design of experiments approaches [12]. The regioselective nucleophilic aromatic substitution of chloropyrimidine derivatives with morpholine requires careful optimization of solvent volume ratios, temperature conditions, and base quantities. Through implementation of quality-by-design principles, optimal conditions have been identified that provide isomer ratios exceeding 8:1 with minimal formation of disubstituted impurities (<0.5%) [12].
The control strategy developed for this transformation ensures enhanced quality assurance through systematic variation of process parameters. Analysis of variance studies confirm the statistical validity of the optimization model, with process specifications defined as conversion ≥70%, desired product ≥50%, and critical impurities ≤0.5% [12].
Microwave-Assisted Synthesis Enhancement
Microwave-assisted protocols have emerged as powerful tools for morpholine synthesis optimization . The technology enables significant reduction in reaction times while maintaining high yields (85-92%) and excellent functional group compatibility. The approach demonstrates particular utility for the synthesis of morpholine-substituted compounds containing various substituent patterns .
Implementation of microwave heating allows for precise temperature control and uniform heating, leading to improved reproducibility compared to conventional heating methods. The methodology has been successfully demonstrated on semi-industrial scale, indicating its potential for process scale-up applications .
Green Synthesis Approaches
Sustainable synthesis methodologies for morpholine derivatives have been developed using ethylene sulfate as a key reagent [14]. This approach enables clean monoalkylation of primary amines with selectivity exceeding 90%, providing access to morpholine scaffolds through environmentally benign protocols. The methodology demonstrates remarkable scalability, with multiple examples conducted on >50 gram scale [14].
The selectivity observed in these transformations is attributed to the unique properties of ethylene sulfate and the structural characteristics of the reacting amino alcohol substrates. This method offers significant environmental and safety benefits relative to traditional morpholine synthesis approaches while maintaining high efficiency and product quality [14].
The transition from laboratory-scale synthesis to industrial production of pyrimidone indoline amide derivatives presents numerous technical, economic, and environmental challenges that require systematic approaches for resolution.
Process Mass Intensity Considerations
Industrial oligonucleotide and heterocyclic compound production faces significant sustainability challenges related to process mass intensity [15] [16]. Current manufacturing processes typically exhibit high solvent consumption, with solvents comprising 80-90% of the total process mass intensity. For pyrimidine derivatives, this translates to substantial volumes of hazardous organic solvents including dimethylformamide, N-methylpyrrolidone, and dichloromethane [15].
Legacy technologies employed in heterocyclic synthesis make extensive use of large volumes of hazardous reagents and energy-intensive purification processes. The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified the development of greener processes for pharmaceutical active ingredients as a critical unmet need, particularly for nitrogen-containing heterocycles [16].
Solvent Sustainability and Replacement Strategies
The environmental impact of solvent usage in pharmaceutical manufacturing extends beyond immediate process considerations to encompass broader social and economic effects estimated at $1 billion annually in developed countries [17]. For pyrimidine synthesis to achieve improved sustainability profiles, solvents must satisfy multiple technical requirements including appropriate melting points (≤10°C), viscosity (<4 mPa·s), and adequate solubility for reagents and byproducts (≥0.25 M) [17].
Green solvent alternatives have been systematically evaluated for peptide synthesis applications, providing insights applicable to heterocyclic chemistry [17]. Successful implementations include solvent recovery protocols achieving 85-95% recovery yields for both coupling solvents and deprotection bases. These approaches demonstrate process mass intensity reductions exceeding 60% while maintaining product quality and yield [17].
Catalyst Recovery and Reuse Systems
The utilization of expensive transition metal catalysts in asymmetric synthesis creates significant economic pressures for catalyst recovery and reuse protocols [18]. Morpholine-based organocatalysts have emerged as attractive alternatives for certain transformations, offering environmental benefits while maintaining catalytic efficiency. However, the development of recovery protocols for precious metal catalysts remains essential for economic viability [18].
Heterogeneous catalyst systems provide opportunities for improved catalyst recovery, though they often require optimization to match the selectivity and activity of homogeneous systems. The development of supported catalyst technologies specifically designed for pyrimidine synthesis represents an active area of research with significant industrial implications [18].
Quality Control and Continuous Processing
Industrial-scale synthesis of chiral pyrimidine derivatives requires robust quality control systems capable of maintaining stereochemical integrity throughout the manufacturing process [12]. Implementation of online monitoring technologies and quality-by-design approaches enables real-time process optimization and reduces the need for extensive offline analytical testing [12].
Continuous processing technologies offer potential solutions to traditional batch manufacturing limitations, providing improved heat and mass transfer characteristics while reducing overall process footprint. The adaptation of continuous flow methodologies to morpholino-pyrimidinone synthesis represents an emerging opportunity for process intensification [19].
Waste Stream Management and Circular Economy Approaches
Effective waste stream management requires systematic consideration of byproduct formation, solvent recovery, and catalyst recycling throughout the manufacturing process [19]. The development of circular economy approaches for pharmaceutical manufacturing emphasizes the importance of designing synthetic routes with minimal waste generation and maximum material utilization efficiency [19].